molecular formula C10H11ClO2S B8385441 [2-(Chloromethyl)allyl]phenyl sulfone

[2-(Chloromethyl)allyl]phenyl sulfone

Cat. No. B8385441
M. Wt: 230.71 g/mol
InChI Key: JAABPBIPZBBSGM-UHFFFAOYSA-N
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Patent
US06632826B1

Procedure details

A solution of crude (2-chloromethyl-prop-2-ene-1-sulfonyl)-benzene (186 g, assumed 0.80 mmol) in a mixture of dibromomethane (400 ml) and of dimethylformamide (800 ml) was stirred at room temperature during the addition of sodium bromide (82 g, 0.80 mmol). The resulting suspension was stirred at 100° C. for 16 hours, then cooled to room temperature and concentrated in vacuo. The crude material was dissolved in of ethyl acetate (750 ml) and the resulting solution was washed with water (750 ml) and brine (750 ml), dried (anhydrous magnesium sulfate) and concentrated in vacuo. The crude product was recrystallised from isopropyl ether to give (2-bromomethyl-prop-2-ene-1-sulfonyl)-benzene (82 g, 37%). Mass spectrum 276 [M+H]+.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[CH2:14])[CH2:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6].CN(C)C=O.[Br-:20].[Na+]>BrCBr>[Br:20][CH2:2][C:3](=[CH2:14])[CH2:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
ClCC(CS(=O)(=O)C1=CC=CC=C1)=C
Name
Quantity
400 mL
Type
solvent
Smiles
BrCBr
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
82 g
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in of ethyl acetate (750 ml)
WASH
Type
WASH
Details
the resulting solution was washed with water (750 ml) and brine (750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC(CS(=O)(=O)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37250.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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